3-Piperidin-3-yl-phenylamine, also known as 3-(piperidin-1-ylmethyl)aniline, is an organic compound characterized by the presence of a piperidine ring attached to a phenylamine structure. Its molecular formula is , and it has a molecular weight of 190.28 g/mol. The compound features a piperidine moiety at the 3-position of the phenylamine, which contributes to its unique chemical properties and potential biological activities.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides or acyl chlorides for substitution reactions.
Research indicates that 3-Piperidin-3-yl-phenylamine exhibits significant biological activity. Compounds with similar structures have been investigated for their roles in various therapeutic areas, including:
The synthesis of 3-Piperidin-3-yl-phenylamine typically involves the following methods:
3-Piperidin-3-yl-phenylamine has several applications across various fields:
Interaction studies involving 3-Piperidin-3-yl-phenylamine focus on its binding affinity to various biological targets, including receptors and enzymes. These studies help elucidate the mechanism of action and potential therapeutic effects of the compound. For instance:
Several compounds share structural similarities with 3-Piperidin-3-yl-phenylamine. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Methyl-3-piperidin-1-ylaniline | 882626-96-2 | 0.95 |
4-(Piperidin-1-ylmethyl)aniline | 19733-56-3 | 0.82 |
4-(1-Methylpiperidin-4-yl)aniline | 454482-12-3 | 0.90 |
4-(Piperidin-2-yloxy)aniline | Not Available | Not Available |
The uniqueness of 3-Piperidin-3-yl-phenylamine lies in its specific substitution pattern on the phenyl ring and the presence of the piperidine moiety. This combination enhances its biological activity compared to other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.